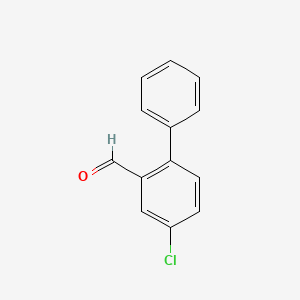
4-Chlorobiphenyl-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Material: The process begins with 4-chlorobiphenyl, which can be synthesized through the Suzuki-Miyaura coupling reaction of 4-chlorophenylboronic acid with bromobenzene.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
化学反応の分析
Types of Reactions: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Chloro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism by which 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde exerts its effects depends on its chemical reactivity:
類似化合物との比較
4-Chlorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Chloro-[1,1’-biphenyl]-2-amine: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthesis and research .
特性
分子式 |
C13H9ClO |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
5-chloro-2-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H |
InChIキー |
BPWATAJMPLXNIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


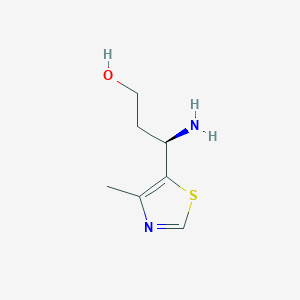

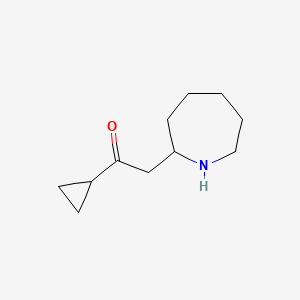
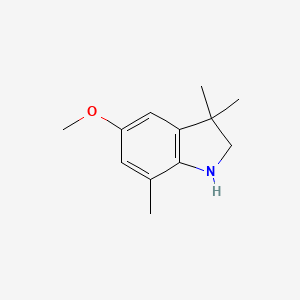
amine](/img/structure/B13309328.png)
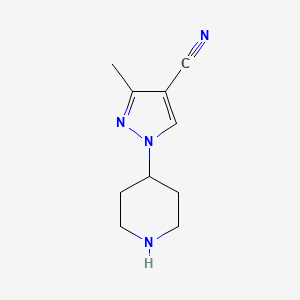
![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
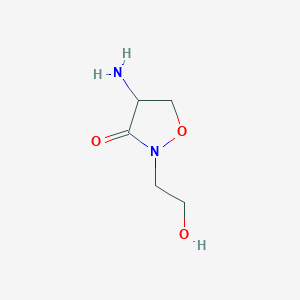
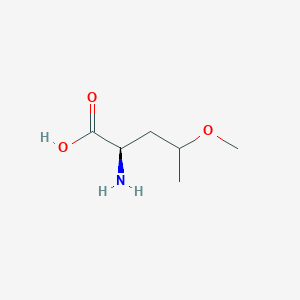

![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
